N-Cyclobutylideneisopropylamine
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Overview
Description
N-Cyclobutylideneisopropylamine is a cyclic organic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a cyclobutane ring substituted with an N-propan-2-yl group, making it a versatile scaffold in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutylideneisopropylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, where olefins are subjected to photochemical conditions to form the cyclobutane ring . The reaction conditions often include the use of a copper(I) catalyst and photoinduced electron transfer to achieve the desired cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced photochemical reactors allows for efficient scaling up of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-Cyclobutylideneisopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanamine derivatives.
Substitution: Formation of N-alkylcyclobutanimine derivatives.
Scientific Research Applications
N-Cyclobutylideneisopropylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclobutylideneisopropylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, its interaction with DNA and proteins can contribute to its anticancer properties .
Comparison with Similar Compounds
N-isopropylcyclobutanamine: Shares a similar cyclobutane ring structure but differs in the substitution pattern.
Cyclobutanone: A related compound with a ketone functional group instead of an imine.
Cyclobutanamine: Similar structure but lacks the N-propan-2-yl group.
Uniqueness: N-Cyclobutylideneisopropylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-propan-2-ylcyclobutanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)8-7-4-3-5-7/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYSMYPFLNSTBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305113 |
Source
|
Record name | N-Cyclobutylidene-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-10-9 |
Source
|
Record name | N-Cyclobutylidene-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclobutylidene-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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